molecular formula C8H11N3S B2988613 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 853723-97-4

4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2988613
CAS No.: 853723-97-4
M. Wt: 181.26
InChI Key: POEHKVJDADUKKD-UHFFFAOYSA-N
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Description

4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring and two cyclopropyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of dicyclopropylhydrazine with carbon disulfide in the presence of a base, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4,5-Diamino-4H-1,2,4-triazole-3-thiol

  • 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol

Uniqueness: 4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol stands out due to its unique structural features, particularly the presence of two cyclopropyl groups. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other triazole derivatives.

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Properties

IUPAC Name

3,4-dicyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c12-8-10-9-7(5-1-2-5)11(8)6-3-4-6/h5-6H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHKVJDADUKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853723-97-4
Record name dicyclopropyl-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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